molecular formula C6H7BrN2O B6204859 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1567375-32-9

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B6204859
CAS No.: 1567375-32-9
M. Wt: 203.04 g/mol
InChI Key: QMCJSGVYYHLENK-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the bromination of 1-methyl-1H-pyrazole followed by acylation. One common method includes:

    Bromination: 1-methyl-1H-pyrazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromo-1-methyl-1H-pyrazole.

    Acylation: The brominated pyrazole is then reacted with ethanoyl chloride in the presence of a base, such as pyridine, to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 1-(3-amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated compounds or fully reduced pyrazoles.

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

    1-Methyl-3-bromo-1H-pyrazole: Lacks the ethanone group, making it less versatile in certain synthetic applications.

    3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: Contains a chloropyridinyl group, offering different reactivity and applications.

    1-(3-Bromo-1H-pyrazol-5-yl)ethan-1-one: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

1567375-32-9

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

1-(5-bromo-2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H7BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3H,1-2H3

InChI Key

QMCJSGVYYHLENK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1C)Br

Purity

95

Origin of Product

United States

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